1-(pyrazin-2-yl)-1H-benzimidazole
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Overview
Description
1-(Pyrazin-2-yl)-1H-benzimidazole is a heterocyclic compound that features both pyrazine and benzimidazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The combination of these two rings in a single molecule can lead to unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrazin-2-yl)-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazine with o-phenylenediamine under acidic conditions to form the benzimidazole ring fused with the pyrazine ring . Another approach involves the use of transition-metal-free strategies, such as the cyclization of 2-(pyrazin-2-yl)aniline derivatives under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazin-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be used as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
1-(Pyrazin-2-yl)-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(pyrazin-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Pyrazin-2-yl)-1H-pyrazole: Another heterocyclic compound with similar structural features but different biological activities.
1-(Pyrazin-2-yl)-1H-indazole: Known for its potential as a kinase inhibitor and anticancer agent.
Uniqueness
1-(Pyrazin-2-yl)-1H-benzimidazole is unique due to the combination of pyrazine and benzimidazole rings, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
1-pyrazin-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-10-9(3-1)14-8-15(10)11-7-12-5-6-13-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRROQKXUMUZBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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